N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups attached to a benzyl ring and two methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3,5-dimethylaniline.
Reaction: The 2,3-dimethoxybenzyl chloride is reacted with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Temperature: The reaction mixture is heated to a temperature range of 60-80°C to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE: can be compared with other benzyl and phenyl amines, such as:
Uniqueness
- The presence of both methoxy and methyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, stability, and potential applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-13(2)10-15(9-12)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZGHZZKKIMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C(=CC=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.